(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide
Description
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide is an α,β-unsaturated cyanoenamide derivative characterized by:
- A central (2E)-prop-2-enamide backbone with a cyano group at the α-position.
This compound belongs to a broader class of acrylamide derivatives investigated for diverse biological activities, including kinase inhibition (e.g., JAK/STAT3 pathways) and antimicrobial effects .
Properties
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c20-13-16(19(24)21-14-18-7-4-12-25-18)15-22-8-10-23(11-9-22)17-5-2-1-3-6-17/h1-7,12,15H,8-11,14H2,(H,21,24)/b16-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQDSDHMPSJAHR-FOCLMDBBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan moiety, a cyano group, and a piperazine ring, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Furan Derivative : The furan ring can be synthesized through the cyclization of suitable precursors.
- Introduction of the Cyano Group : This can be achieved via nucleophilic substitution reactions.
- Piperazine Ring Formation : The piperazine component is introduced through amination reactions.
The biological activity of this compound has been attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research suggests that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Neuropharmacological Effects : The piperazine component is known to interact with serotonin receptors, potentially affecting mood and anxiety disorders.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 15 µg/mL for both bacteria, indicating strong antimicrobial activity.
Bacteria MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 15 - Anticancer Activity : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours.
- Neuropharmacological Assessment : Animal models treated with this compound showed a significant decrease in anxiety-like behaviors as measured by the elevated plus maze test.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Calculated using molecular formulae from references.
Key Observations:
β-Substituent Diversity: The target compound’s 4-phenylpiperazine group distinguishes it from morpholine (30a) and 4-methylpiperazine (31a) derivatives. Piperazine variants are known to enhance solubility and receptor affinity due to their basic nitrogen atoms . Methoxy (0725-0054) and methylphenyl-furan (1487-1661) substituents prioritize lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Fluorophenyl (0725-0054) and phenoxyphenyl (1487-1661) groups introduce electron-withdrawing effects, which may stabilize the enamide backbone and modulate redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
